molecular formula C14H19NO6S B2705381 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-trimethoxybenzamide CAS No. 314768-59-7

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2705381
CAS No.: 314768-59-7
M. Wt: 329.37
InChI Key: HMOUWGMMQWMINB-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-trimethoxybenzamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiolane ring with a dioxo group and a benzamide moiety substituted with three methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 3-aminothiolane-1,1-dioxide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recycling and purification steps are also crucial to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

    Reduction: The dioxo group can be reduced to form thiolane derivatives.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxothiolan ring and methoxy groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
  • N-(1,1-dioxothiolan-3-yl)-3-phenylpropanamide
  • N’-(1,1-dioxothiolan-3-yl)benzohydrazide

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S/c1-19-11-6-9(7-12(20-2)13(11)21-3)14(16)15-10-4-5-22(17,18)8-10/h6-7,10H,4-5,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOUWGMMQWMINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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